molecular formula C13H9ClO3 B6381169 2-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95% CAS No. 1261897-18-0

2-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95%

Cat. No. B6381169
CAS RN: 1261897-18-0
M. Wt: 248.66 g/mol
InChI Key: GMFOUHZYQSXUFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95% (2C5MDP) is a phenolic compound that is used in a variety of scientific research applications. It is a derivative of phenol and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

2-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95% exerts its biochemical and physiological effects through a variety of mechanisms. It has been found to act as an inhibitor of cyclooxygenase-2 (COX-2) and 12-lipoxygenase (LOX-12), two enzymes involved in the production of pro-inflammatory mediators. In addition, 2-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95% has been found to act as a potent antioxidant, scavenging free radicals and preventing oxidative damage. Finally, 2-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95% has been found to inhibit the activity of enzymes involved in the production of nitric oxide (NO) and other pro-inflammatory mediators.
Biochemical and Physiological Effects
2-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95% has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 12-lipoxygenase (LOX-12), two enzymes involved in the production of pro-inflammatory mediators. In addition, 2-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95% has been found to act as a potent antioxidant, scavenging free radicals and preventing oxidative damage. Finally, 2-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95% has been found to inhibit the activity of enzymes involved in the production of nitric oxide (NO) and other pro-inflammatory mediators.

Advantages and Limitations for Lab Experiments

2-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95% is a useful compound for laboratory experiments due to its wide range of biochemical and physiological effects. It is relatively easy to synthesize, and can be stored and used over a long period of time. However, it is important to note that 2-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95% is a potent compound, and should be handled with care. In addition, it should be used in accordance with safety protocols and in the presence of a qualified scientist.

Future Directions

There are a number of potential future directions for the use of 2-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95% in scientific research. For example, it could be used in studies of cancer, inflammation, and neurological disorders. In addition, 2-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95% could be used to develop new drugs or treatments for these conditions. Finally, 2-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95% could be used to develop new compounds with similar biochemical and physiological effects.

Synthesis Methods

2-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95% is synthesized from 3,4-methylenedioxyphenol (MDP) and chloroacetic acid. The reaction is carried out in aqueous solution and yields 95% 2-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95%. The reaction is as follows:
MDP + Chloroacetic acid → 2-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95%

Scientific Research Applications

2-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95% is an important compound in scientific research due to its wide range of biochemical and physiological effects. It has been used in studies of cancer, inflammation, and neurological disorders. In addition, 2-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95% has been used as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and 12-lipoxygenase (LOX-12).

properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-2-chlorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3/c14-10-3-1-8(5-11(10)15)9-2-4-12-13(6-9)17-7-16-12/h1-6,15H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFOUHZYQSXUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601267136
Record name Phenol, 5-(1,3-benzodioxol-5-yl)-2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601267136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(3,4-methylenedioxyphenyl)phenol

CAS RN

1261897-18-0
Record name Phenol, 5-(1,3-benzodioxol-5-yl)-2-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261897-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 5-(1,3-benzodioxol-5-yl)-2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601267136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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